3-(4-Methylpiperazin-1-yl)aniline - 148546-99-0

3-(4-Methylpiperazin-1-yl)aniline

Catalog Number: EVT-345950
CAS Number: 148546-99-0
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Competitive Antagonism: Some derivatives act as competitive antagonists, binding to specific receptors and blocking the binding of endogenous ligands. [, , , , ]
  • Enzyme Inhibition: Certain derivatives function as enzyme inhibitors, binding to the active site of enzymes and preventing their catalytic activity. [, , , , , , , , ]
  • Modulation of Signal Transduction Pathways: Several derivatives impact cellular processes by interfering with specific signal transduction pathways, ultimately affecting gene expression or protein activity. [, , , , , ]

H1-Antihistaminic Agents:

Derivatives of 3-(4-Methylpiperazin-1-yl)aniline have shown promising activity as H1-antihistaminic agents. These compounds are designed to block the action of histamine, a chemical mediator involved in allergic reactions. Notably, a series of 3-(phenyl)-2-(3-substituted propylthio)quinazolin-4(3H)-ones, incorporating the 3-(4-methylpiperazin-1-yl)aniline moiety, exhibited significant protection against histamine-induced bronchospasm in guinea pig models. [, ]

Research has focused on developing 3-(4-methylpiperazin-1-yl)aniline-based compounds as potential antidepressants with dual activity as serotonin reuptake inhibitors and 5-HT(1B/1D) antagonists. These compounds aim to enhance serotonergic neurotransmission, potentially leading to a more effective treatment for depression. Studies have shown that specific urea derivatives incorporating 3-(4-methylpiperazin-1-yl)aniline exhibit both 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism in vitro, making them promising candidates for further investigation. []

Compound SAR107375, a 5-chlorothiophene-2-carboxylic acid derivative containing the 3-(4-methylpiperazin-1-yl)aniline moiety, has been identified as a potent and selective dual thrombin and factor Xa inhibitor. This compound displayed strong activity against both factors in vitro and demonstrated potent in vivo activity in a rat model of venous thrombosis. SAR107375 holds promise as a potential new therapeutic for thrombotic disorders. []

Protein Kinase C (PKC) Inhibitors:

AEB071, a 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione, stands out as a potent and selective PKC isotypes inhibitor. It exhibits potent immunomodulatory effects by inhibiting early T cell activation. The binding mode of AEB071 to PKCs has been confirmed through X-ray crystallography. []

c-Src/Abl Kinase Inhibitors:

AZD0530, a complex quinazoline derivative incorporating 3-(4-methylpiperazin-1-yl)aniline, is a highly selective dual-specific c-Src/Abl kinase inhibitor. This compound has shown potent inhibition of tumor growth in a c-Src-transfected 3T3-fibroblast xenograft model and significantly increased survival in a human pancreatic cancer model. Its favorable pharmacokinetic profile led to its advancement into clinical evaluation. []

Janus Kinase 1 (JAK1) Inhibitors:

AZD4205, a (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide, represents a highly selective JAK1 kinase inhibitor. This compound shows promise in overcoming treatment resistance associated with constitutive activation of JAK/STAT pathways, particularly in cancer. Preclinical studies demonstrated its good pharmacokinetic properties and enhanced antitumor activity in combination with other anticancer agents. []

FLT3- and CDK-Kinase Inhibitors:

FN-1501, a 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide, displays potent inhibitory activity against FLT3, CDK2, CDK4, and CDK6. It exhibits promising antiproliferative activity against MV4-11 cells and has demonstrated efficiency in inducing tumor regression in a nude-mouse model. FN-1501 represents a potential candidate for acute myeloid leukemia (AML) therapeutics. []

IKKβ Inhibitors:

KSK05104, a 5-[4-(4-fluorophenoxy)phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, is a potent and selective IKKβ inhibitor. This compound induces apoptosis in human colon cancer cells through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum stress. []

Anaplastic Lymphoma Kinase (ALK) Inhibitors:

ASP3026, an N-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine derivative, is a potent and selective ALK inhibitor. It has shown promising dose-dependent antitumor activity in mice xenografted with NCI-H2228 cells expressing EML4-ALK. []

AP24534, a 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide, has been identified as a potent, orally active pan-inhibitor of BCR-ABL kinase, including the T315I gatekeeper mutant. This compound significantly prolonged survival in mice injected with BCR-ABL(T315I) expressing cells and holds potential for treating chronic myeloid leukemia (CML), particularly in patients resistant to existing therapies. []

Properties

CAS Number

148546-99-0

Product Name

3-(4-Methylpiperazin-1-yl)aniline

IUPAC Name

3-(4-methylpiperazin-1-yl)aniline

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C11H17N3/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3

InChI Key

RJGHJWKQCJAJEP-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CC(=C2)N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.